![molecular formula C24H21NO3 B2542881 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one CAS No. 879926-92-8](/img/no-structure.png)

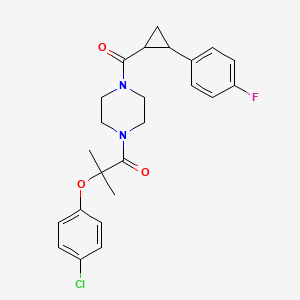

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

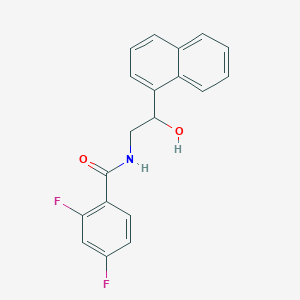

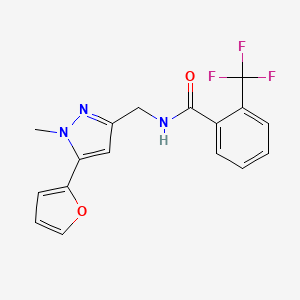

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one, also known as CDMPC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, particularly cancer.

Scientific Research Applications

Apoptosis Inducers in Cancer Therapy

Compounds structurally related to "7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one" have been identified as potent apoptosis inducers. For instance, a study by Kemnitzer et al. (2004) discovered that 4-aryl-4H-chromenes serve as effective apoptosis inducers through a cell- and caspase-based high-throughput screening assay. These compounds demonstrated significant activity in inducing nuclear fragmentation and PARP cleavage, arresting cells at the G(2)/M stage, and inducing apoptosis in multiple human cell lines, suggesting potential as future anticancer agents (Kemnitzer et al., 2004).

Antimicrobial Activity

Another study highlighted the synthesis and antimicrobial evaluation of compounds with a similar structure, emphasizing their potential in combating bacterial and fungal infections. Okasha et al. (2022) synthesized a compound that exhibited favorable antimicrobial activities, comparable to reference agents, indicating its utility in developing new antimicrobial drugs (Okasha et al., 2022).

Cytotoxic Agents

Liu et al. (2017) synthesized novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles, showing significant cytotoxic activity against a panel of human cancer cell lines. This research suggests that these compounds could serve as potent cytotoxic agents for cancer therapy, with some analogues displaying better activity than the control drug 5-fluorouracil (Liu et al., 2017).

Antioxidant and Anti-inflammatory Effects

Tectorigenin, an isoflavone isolated from Belamcanda chinensis, which shares a chromen-4-one structure, has been reported to possess antimicrobiotic and anti-inflammatory effects. This highlights the broader potential of chromen-4-one derivatives in therapeutic applications beyond antimicrobial and anticancer activities (Liu et al., 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one involves the condensation of 3-(2-methoxyphenyl)chromen-4-one with 3,5-dimethylaniline in the presence of a suitable catalyst.", "Starting Materials": [ "3-(2-methoxyphenyl)chromen-4-one", "3,5-dimethylaniline", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyphenyl)chromen-4-one and 3,5-dimethylaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add the catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the condensation reaction.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as water or ethanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one as a solid." ] } | |

CAS RN |

879926-92-8 |

Molecular Formula |

C24H21NO3 |

Molecular Weight |

371.436 |

IUPAC Name |

7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3 |

InChI Key |

IFHYRLLMDMBFON-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)

![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)